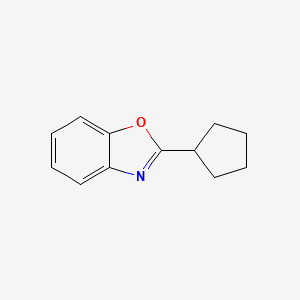
2-Cyclopentyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1,3-benzoxazole, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Pharmacological Potential
Benzoxazole derivatives, including 2-Cyclopentyl-1,3-benzoxazole, have been investigated for their bioactive properties. They are known to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For instance, certain benzoxazoles have been identified as inhibitors of histone deacetylases and HIV reverse transcriptase, making them valuable in the development of therapeutic agents for various diseases .
Case Study: Antimicrobial Activity
A study conducted by Kumar et al. reported the synthesis of a library of benzoxazole derivatives and their coordination with metals. These complexes demonstrated significant antimicrobial activity against various pathogens. The study utilized techniques such as elemental analysis and spectroscopy to confirm the formation of metal-ligand complexes that enhanced the bioactivity of the benzoxazole .
Coordination Chemistry
Metal Complexes and Catalysis
this compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have shown promise in catalysis and material science applications. For example, the interaction between benzoxazoles and metals like palladium and platinum has been studied for their catalytic properties in organic synthesis .
Data Table: Metal Complexes Formed with Benzoxazoles
| Metal Ion | Coordination Mode | Observed Activity |
|---|---|---|
| Mg(II) | Square Planar | Antimicrobial |
| Co(II) | Bidentate | Catalytic |
| Ni(II) | Square Planar | Antifungal |
| Pd(II) | Bidentate | Organic Synthesis |
Material Science
Fluorescent Dyes and Polymers
The strong luminescent properties of benzoxazoles make them suitable for applications in fluorescent whitening agents and photochromic materials. These compounds can be incorporated into polymers to enhance their optical properties, which is beneficial in various industrial applications .
Case Study: Fluorescent Properties
Research has demonstrated that incorporating benzoxazole derivatives into polymer matrices results in materials with enhanced fluorescence. This characteristic is particularly useful for developing high-performance optical devices and sensors .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-cyclopentyl-1,3-benzoxazole |
InChI |
InChI=1S/C12H13NO/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2 |
Clé InChI |
GYPGDOYRCFDICR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=NC3=CC=CC=C3O2 |
Synonymes |
2-cyclopentyl-1,3-benzoxazole 2-cyclopentylbenzoxazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















